Lipophilicity (XLogP3-AA) Comparison
The XLogP3‑AA value calculated by PubChem for the target compound is 1.8, whereas the unsubstituted cyclopentylmethanesulfonyl chloride returns an XLogP3‑AA of 0.8–1.0 (predicted range across multiple algorithms: 0.76–1.63) [1][2]. The higher logP of the methoxyethoxy derivative indicates a roughly 10‑fold greater partition coefficient into octanol, translating to better membrane permeability for the final conjugate.
| Evidence Dimension | Partition coefficient (XLogP3‑AA / LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.8 (PubChem) [1] |
| Comparator Or Baseline | Cyclopentylmethanesulfonyl chloride: ChemBase LogP = 0.758; Hit2Lead LogP = 0.76; JChem LogP = 1.63 [2] |
| Quantified Difference | ΔLogP ≈ +0.2 to +1.0 units, depending on algorithm; central estimate ≈ +0.9 log units |
| Conditions | Computed physicochemical properties; PubChem 2021.05.07 release for target; ChemBase/JChem/Hit2Lead for comparator. |
Why This Matters
A higher LogP can be decisive for medicinal chemists designing CNS‑penetrant sulfonamides or needing to balance solubility and permeability in lead optimisation.
- [1] PubChem CID 65003328, XLogP3‑AA = 1.8. View Source
- [2] Cyclopentylmethanesulfonyl chloride property compilation: ChemBase (LogP 0.758), Hit2Lead (LogP 0.76), JChem (LogP 1.63). View Source
